DL-alpha-Tocopherol

Description

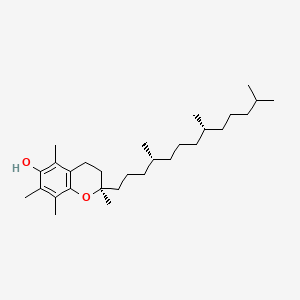

Structure

3D Structure

Propriétés

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of DL-alpha-Tocopherol for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of DL-alpha-Tocopherol (all-rac-α-Tocopherol), the most biologically active form of Vitamin E. The synthesis primarily involves the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with isophytol. This document outlines the fundamental reaction, detailed experimental protocols, and methods for purification and characterization, presenting quantitative data in a clear, tabular format for comparative analysis.

Introduction

This compound is a vital fat-soluble antioxidant, playing a crucial role in protecting cell membranes from oxidative damage. Its synthesis is a cornerstone in the production of vitamin supplements and fortified foods. The industrial production of synthetic Vitamin E is dominated by the condensation of trimethylhydroquinone (TMHQ) and isophytol.[1] This guide focuses on translating these industrial principles into a practical laboratory-scale procedure. The core of the synthesis is a Friedel-Crafts alkylation, where the aromatic ring of TMHQ is alkylated by isophytol in the presence of an acid catalyst.

The Core Reaction: Acid-Catalyzed Condensation

The fundamental reaction for the synthesis of this compound is the condensation of trimethylhydroquinone (TMHQ) with isophytol. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, often in combination with a Brønsted acid like hydrochloric acid, or by a Brønsted acid alone, such as p-toluenesulfonic acid or trifluoromethanesulfonimide.[2][3][4]

The overall chemical transformation is as follows:

Trimethylhydroquinone (TMHQ) + Isophytol --(Acid Catalyst)--> this compound + H₂O

The reaction proceeds through the formation of a carbocation from isophytol under acidic conditions, which then electrophilically attacks the electron-rich aromatic ring of TMHQ, leading to cyclization to form the chromanol ring characteristic of tocopherols.

Experimental Protocols

Several effective protocols for the synthesis of this compound have been reported. Below are detailed methodologies for three distinct catalyst systems.

Protocol 1: Zinc Chloride and Hydrochloric Acid Catalysis in a Mixed Solvent System

This protocol utilizes a classic and robust catalyst system for the condensation reaction.

Materials:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Isophytol (purity: 98.3%)

-

Zinc chloride (ZnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl carbonate

-

Toluene

-

Deionized water

Procedure:

-

To a reaction flask, add 23.3 g (0.153 mol) of 2,3,5-trimethylhydroquinone, 17.5 g (0.128 mol) of zinc chloride, 50 mL of diethyl carbonate, and 2.5 g of concentrated hydrochloric acid.[5]

-

Stir the mixture at 30-40 °C.

-

Over a period of 3 hours, add 46.1 g (0.153 mol) of isophytol dropwise to the stirred mixture.[5]

-

Maintain the reaction temperature at 30-40 °C and continue stirring for an additional 2 hours after the addition is complete.[5]

-

After the reaction, wash the mixture with 10 mL of water.[5]

-

Distill off the solvent.

-

Add 100 mL of toluene to the residue to dissolve the product.[5] This solution can then be further purified.

Protocol 2: p-Toluenesulfonic Acid Catalysis in Ethylene Carbonate

This method employs a Brønsted acid catalyst in a polar aprotic solvent.

Materials:

-

2,3,5-Trimethylhydroquinone (98% pure)

-

Isophytol (96%)

-

p-Toluenesulfonic acid

-

Ethylene carbonate

-

Hexane

Procedure:

-

In a flask equipped with a reflux condenser, water collector, and mechanical stirrer, dissolve 23.3 g (150 mmol) of 2,3,5-trimethylhydroquinone and 0.1 g of p-toluenesulfonic acid in 80 ml of ethylene carbonate.[2]

-

Heat the mixture to approximately 100°C.

-

Add a solution of 36.55 ml (100 mmol) of isophytol in 100 ml of hexane over 30 minutes while heating.[2]

-

Continue heating for 30 minutes, removing the hexane by distillation.[2]

-

Increase the temperature to 135°C and heat for an additional 30 minutes.[2]

-

Cool the reaction mixture to 80°C. A two-phase system will form.

-

Add 100 ml of hexane and separate the two phases. The lower carbonate layer can be re-used.[2]

-

Concentrate the upper hexane layer under reduced pressure to yield crude this compound.[2]

Protocol 3: Scandium (III) Triflate Catalysis in Toluene

This protocol utilizes a highly efficient and reusable Lewis acid catalyst.

Materials:

-

Trimethylhydroquinone

-

Isophytol

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane-Ethyl Acetate mixture (for chromatography)

Procedure:

-

To a suspension of 1.0 g (6.6 mmol) of trimethylhydroquinone in 2.0 ml of toluene, add 32 mg (0.066 mmol) of scandium(III) trifluoromethanesulfonate.[6]

-

Heat the mixture to reflux for 10 minutes.[6]

-

Add a solution of 2.0 g (6.7 mmol) of isophytol in 2.0 ml of toluene dropwise to the suspension over 30 minutes while maintaining reflux.[6]

-

Continue heating at reflux for 3 hours.[6]

-

After cooling, pour the resulting mixture into 20 ml of deionized water and extract the product with 10 ml of toluene.[6]

-

Wash the combined organic layer twice with 20 ml of deionized water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate eluent to obtain pure this compound.[6]

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by vacuum distillation or column chromatography on silica gel.[1] Flash chromatography is a rapid and effective method for purification.[7]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[8][9]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10][11]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Protocol 1 (ZnCl₂/HCl) | Protocol 2 (p-Toluenesulfonic Acid) | Protocol 3 (Sc(OTf)₃) |

| TMHQ | 23.3 g (0.153 mol) | 23.3 g (150 mmol) | 1.0 g (6.6 mmol) |

| Isophytol | 46.1 g (0.153 mol) | 36.55 ml (100 mmol) | 2.0 g (6.7 mmol) |

| Catalyst | 17.5 g ZnCl₂ (0.128 mol) / 2.5 g conc. HCl | 0.1 g p-Toluenesulfonic acid | 32 mg Sc(OTf)₃ (0.066 mmol) |

| Solvent | 50 mL Diethyl carbonate | 80 ml Ethylene carbonate / 100 ml Hexane | 4.0 ml Toluene |

| Temperature | 30-40 °C | 100 °C, then 135 °C | Reflux (approx. 111 °C) |

| Reaction Time | 5 hours | 1 hour | 3.5 hours |

| Yield (Purity) | High (not specified) | 92.3% (87.0% purity)[2] | 96% (95% purity)[6] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

This comprehensive guide provides researchers and scientists with the necessary information to successfully synthesize, purify, and characterize this compound in a laboratory setting. The detailed protocols and comparative data offer a solid foundation for practical application and further research in the field of vitamin synthesis and drug development.

References

- 1. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 2. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. DL-α-Tocopherol(10191-41-0) 1H NMR [m.chemicalbook.com]

- 9. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. core.ac.uk [core.ac.uk]

- 11. Separation of alpha-tocopherol and its oxidation products by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Free Radical Scavenging Pathways of DL-alpha-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms of DL-alpha-tocopherol as a potent free radical scavenger. It provides a comprehensive overview of its antioxidant pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development applications.

Core Free Radical Scavenging Mechanisms

This compound (α-TOH), the most biologically active form of Vitamin E, is a lipid-soluble antioxidant that plays a crucial role in protecting biological membranes from oxidative damage.[1][2] Its primary antioxidant function lies in its ability to donate a hydrogen atom from the hydroxyl (-OH) group on its chromanol ring to neutralize highly reactive free radicals.[1][3] This process interrupts the chain reaction of lipid peroxidation, a key driver of cellular damage.

The fundamental scavenging reaction can be summarized as follows:

α-TOH + L-OO• → α-TO• + L-OOH

Here, α-TOH reacts with a lipid peroxyl radical (L-OO•), a common type of free radical in biological systems, to form a relatively stable tocopheroxyl radical (α-TO•) and a lipid hydroperoxide (L-OOH).[4] The resonance-stabilized structure of the tocopheroxyl radical makes it significantly less reactive than the initial peroxyl radical, thus effectively terminating the oxidative chain.[4]

Fate of the Tocopheroxyl Radical

The tocopheroxyl radical is not an inert endpoint. It can undergo several subsequent reactions:

-

Regeneration: The most critical pathway for maintaining the antioxidant capacity of Vitamin E is the regeneration of α-tocopherol from the tocopheroxyl radical. This is primarily achieved by water-soluble antioxidants, most notably ascorbic acid (Vitamin C), which donates a hydrogen atom to the tocopheroxyl radical.[5][6][7] Other endogenous antioxidants like ubiquinol can also contribute to this recycling process.[5]

-

Reaction with other radicals: The tocopheroxyl radical can react with another lipid peroxyl radical to form non-radical adducts, such as 8a-(lipid-dioxy)-α-tocopherones, which can be further hydrolyzed to α-tocopherylquinone.[8][9]

-

Dimerization and Trimerization: Under conditions of high α-tocopherol concentration, tocopheroxyl radicals can react with each other to form dimers and trimers.[8][9]

The following diagram illustrates the primary free radical scavenging and regeneration pathways of alpha-tocopherol.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on its activity.

Table 1: Reaction Rate Constants of alpha-Tocopherol with Various Radicals

| Radical Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Peroxyl Radicals (ROO•) | ~3 x 10⁶ | [10] |

| Aroxyl Radical (ArO•) | 1.21 x 10⁵ (undissociated form) | [11] |

| Aroxyl Radical (ArO•) | 1.04 x 10⁶ (monoanion form) | [11] |

| Bimolecular self-reaction (dismutation) | ~10⁵ | [1] |

Table 2: IC50 Values of alpha-Tocopherol in DPPH and ABTS Assays

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH | Varies (e.g., 14.31 - 296.66 depending on extract) | [12] |

| ABTS | Varies (e.g., 2.10 - 31.04 depending on extract) | [12] |

Note: IC50 values can vary significantly depending on the specific experimental conditions and the matrix in which the antioxidant is tested.

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values

| Vitamin E Formulation | ORAC Value (µmol Trolox equivalent/g) | Reference |

| d-alpha-tocopherol (87%) | 1,293 | [2][13] |

| Mixed tocopherols (70%) | 1,948 | [2][13] |

| Tocotrienols (30%) | 1,229 | [2][13] |

Detailed Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are detailed protocols for three widely used methods: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test sample (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8][14]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to determine the IC50 value.

-

Reaction: In a 96-well plate, add a specific volume of the sample dilutions to the wells. Then, add an equal volume of the DPPH working solution to each well.[8] A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][15]

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[14][15]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or phosphate buffer

-

Test sample (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16][17]

-

Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[18][19]

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction: Add a small volume of the sample dilutions to a 96-well plate, followed by a larger volume of the ABTS•+ working solution.[18][19]

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.[4]

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Test sample (this compound)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer.

-

Prepare a fresh AAPH solution in phosphate buffer just before use.

-

Prepare a series of Trolox standards.[20]

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

-

Assay Setup: To each well of a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein working solution.[21][22]

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[21][22]

-

Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[23][24]

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.

Conclusion

This compound is a cornerstone of the body's antioxidant defense system, effectively neutralizing free radicals and mitigating oxidative stress. A thorough understanding of its scavenging pathways, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and professionals in drug development and related scientific fields. This guide provides a foundational resource for further investigation and application of this compound's potent antioxidant properties.

References

- 1. Reaction rates of α-tocopheroxyl radicals confined in micelles and in human plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of the free-radical-scavenging reaction by vitamin E (alpha-, beta-, gamma-, delta-Tocopherols) and ubiquinol-10: pH dependence of the reaction rates. | Semantic Scholar [semanticscholar.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. agilent.com [agilent.com]

- 21. kamiyabiomedical.com [kamiyabiomedical.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. scribd.com [scribd.com]

- 24. mdpi.com [mdpi.com]

Beyond the Antioxidant: A Technical Guide to the Non-canonical Biological Functions of DL-alpha-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Introduction

While DL-alpha-tocopherol, a prominent member of the vitamin E family, is widely recognized for its potent antioxidant properties, a growing body of evidence reveals a sophisticated repertoire of biological activities that extend far beyond radical scavenging. These non-antioxidant functions involve the specific modulation of signal transduction pathways, the regulation of gene expression, and the control of cellular processes such as proliferation and immune responses. This technical guide provides an in-depth exploration of these crucial, non-canonical roles of this compound, offering valuable insights for researchers and professionals in the fields of biology and drug development. We will delve into the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling networks involved.

Modulation of Signal Transduction: The Protein Kinase C Nexus

A cornerstone of this compound's non-antioxidant activity is its ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This inhibition is specific to the alpha-tocopherol isoform and is not a general feature of all antioxidants.[1][2] The interaction of this compound with PKC has profound implications for a variety of cellular functions.

Quantitative Analysis of PKC Inhibition

The inhibitory effect of this compound on PKC has been quantified in various studies. The half-inhibitory concentration (IC50) provides a measure of its potency.

| Parameter | Value | Cell/System | Reference |

| IC50 for PKC activity | 450 µM | In vitro (brain) | [3] |

| IC50 for platelet aggregation (PKC-dependent) | ~450 µmol/L | In vitro (platelets) | [4] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the Protein Kinase C signaling pathway.

Experimental Protocol: In Vitro Protein Kinase C Activity Assay

A common method to determine PKC activity involves measuring the phosphorylation of a specific substrate in the presence and absence of the inhibitor.

Objective: To quantify the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified Protein Kinase C

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

This compound

-

Phosphatidylserine and diacylglycerol (PKC activators)

-

Tris-HCl buffer

-

Magnesium acetate

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, phosphatidylserine, and diacylglycerol.

-

Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., ethanol) or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the PKC enzyme and [γ-³²P]ATP.

-

Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each this compound concentration and determine the IC50 value.[3][5]

Regulation of Gene Expression

This compound has been shown to modulate the expression of a variety of genes, influencing processes ranging from lipid metabolism to extracellular matrix remodeling.[6][7][8] This regulation occurs at the transcriptional level and is often independent of its antioxidant function.

Key Genes Regulated by this compound

| Gene | Function | Effect of this compound | Reference |

| CD36 | Scavenger receptor for oxidized LDL | Downregulation | [9][10] |

| Collagenase (MMP-1) | Extracellular matrix degradation | Downregulation | [11][12][13] |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Downregulation | [14] |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Downregulation | [15] |

Logical Relationship Diagram

This diagram illustrates the regulatory effect of this compound on the expression of key genes.

Experimental Protocol: Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the change in mRNA expression of a target gene in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., human fibroblasts, macrophages)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix with SYBR Green

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.[16]

Control of Cell Proliferation

This compound exhibits anti-proliferative effects on various cell types, including smooth muscle cells and certain cancer cell lines.[1][2][17] This effect is often linked to its inhibition of PKC and subsequent downstream signaling events that regulate the cell cycle.

Quantitative Data on Cell Proliferation Inhibition

| Cell Line | Concentration of α-Tocopherol | Effect | Reference |

| Vascular Smooth Muscle Cells (A7r5) | Physiologically relevant concentrations | Inhibition | [1] |

| Fetal calf serum-stimulated smooth muscle cells | Not specified | 50% inhibition | [1] |

| Spermatogonial stem cells (C18-4) | 32 to 128 µg/mL | Promoted proliferation | [18] |

| Induced pluripotent stem cell-derived neural progenitor cells | 25, 50, and 100 µM (24h) | Increased proliferation | [19] |

It is important to note that the effect of this compound on cell proliferation can be cell-type specific, with some studies showing an increase in proliferation.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the effect of this compound on cell proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a given cell line.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the EC50 value if applicable.[19]

Immunomodulatory Functions

This compound plays a significant role in modulating the immune system, influencing both innate and adaptive immune responses.[20] These effects are particularly relevant in the context of aging and inflammation.

Effects on Cytokine Production

This compound has been shown to decrease the production of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.

| Cytokine | Effect of α-Tocopherol | Cell/System | Reference |

| IFN-γ | Decreased production | Mouse splenocytes | [20] |

| TNF-α | Decreased production | Coculture of adipocytes and macrophages | [21] |

| IL-6 | Decreased production | Coculture of adipocytes and macrophages | [21] |

| IL-10 | Increased production (not statistically significant) | Mouse splenocytes | [20] |

Experimental Protocol: Measurement of Cytokine Production by ELISA

Objective: To quantify the levels of specific cytokines secreted by immune cells following treatment with this compound.

Materials:

-

Isolated immune cells (e.g., splenocytes, peripheral blood mononuclear cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., lipopolysaccharide [LPS], concanavalin A [ConA])

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Isolate immune cells from a relevant source (e.g., mouse spleen, human blood).

-

Culture the cells in the presence of various concentrations of this compound or vehicle control.

-

Stimulate the cells with an appropriate agent (e.g., LPS for macrophages, ConA for T cells) to induce cytokine production.

-

Incubate for a suitable period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatant.

-

Analyze the data to determine the effect of this compound on cytokine production.[20][21]

Conclusion

The biological functions of this compound are multifaceted and extend well beyond its established role as a lipid-soluble antioxidant. Its ability to specifically modulate key signaling molecules like Protein Kinase C, regulate the expression of critical genes, control cell proliferation, and influence immune responses underscores its importance in maintaining cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the non-canonical properties of this essential micronutrient. A deeper understanding of these mechanisms will undoubtedly open new avenues for therapeutic interventions in a range of diseases characterized by aberrant signaling, gene expression, and cellular growth.

References

- 1. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-alpha-tocopherol control of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin E inhibits protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD36 overexpression in ritonavir-treated THP-1 cells is reversed by alpha-tocopherol. [unige.iris.cineca.it]

- 11. Age-dependent increase of collagenase expression can be reduced by alpha-tocopherol via protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. d-alpha-tocopherol inhibits collagen alpha 1(I) gene expression in cultured human fibroblasts. Modulation of constitutive collagen gene expression by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-Tocopherol Alters Transcription Activities that Modulates Tumor Necrosis Factor Alpha (TNF-α) Induced Inflammatory Response in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of smooth muscle cell proliferation and protein kinase C activity by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Alpha-tocopherol enhances spermatogonial stem cell proliferation and restores mouse spermatogenesis by up-regulating BMI1 [frontiersin.org]

- 19. ppj.phypha.ir [ppj.phypha.ir]

- 20. Alpha-tocopherol ameliorates experimental autoimmune encephalomyelitis through the regulation of Th1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoisomers of Alpha-Tocopherol: A Deep Dive into Their Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a crucial lipid-soluble antioxidant, exists in eight different forms, with alpha-tocopherol being the most biologically active and the only one that meets human requirements.[1] Alpha-tocopherol is a chiral molecule with three stereocenters, giving rise to eight possible stereoisomers.[2] Naturally occurring alpha-tocopherol is exclusively the RRR-α-tocopherol stereoisomer. In contrast, synthetic alpha-tocopherol, commonly found in fortified foods and supplements, is an equal mixture of all eight stereoisomers, referred to as all-rac-α-tocopherol.[3][4] This guide provides a comprehensive technical overview of the stereoisomers of alpha-tocopherol, their distinct biological activities, the experimental methods used to assess them, and the key molecular pathways they influence.

The Stereoisomers of Alpha-Tocopherol

The eight stereoisomers of alpha-tocopherol are a result of the different spatial arrangements at the 2, 4', and 8' positions on the molecule. The synthetic all-rac-α-tocopherol is a mixture of the following stereoisomers in equal parts: RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS.[5] The configuration at the 2-position is of paramount importance for biological activity, as the human body preferentially recognizes and utilizes the 2R-forms (RRR, RRS, RSR, and RSS).[4][6]

Biological Activity and Biopotency

The biological activity of the different alpha-tocopherol stereoisomers is not equivalent. This disparity is primarily due to the stereospecificity of the hepatic alpha-tocopherol transfer protein (α-TTP), which is responsible for incorporating alpha-tocopherol into very-low-density lipoproteins (VLDLs) for transport to other tissues.[7][8]

The Role of Alpha-Tocopherol Transfer Protein (α-TTP)

The α-TTP has a strong binding preference for 2R-stereoisomers, particularly RRR-α-tocopherol.[8] The 2S-stereoisomers (SRR, SRS, SSR, and SSS) have a much lower affinity for α-TTP and are therefore largely metabolized and excreted.[8] This selective process leads to the enrichment of RRR-α-tocopherol in the plasma and tissues.

Biopotency Ratios

The differing biological activities of the stereoisomers have led to the establishment of biopotency ratios. Historically, the ratio of biological activity between natural (RRR) and synthetic (all-rac) alpha-tocopherol was determined to be 1.36:1, based on the rat fetal resorption-gestation test.[5][9] However, more recent studies in humans using deuterated isotopes have suggested a ratio of approximately 2:1.[8] This has led to a revision in the labeling of vitamin E, where 1 mg of alpha-tocopherol is now defined as 1 mg of RRR-α-tocopherol or 2 mg of all-rac-α-tocopherol.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biopotency and bioavailability of alpha-tocopherol stereoisomers.

| Stereoisomer/Mixture | Relative Biopotency (Rat Fetal Resorption Test) | Reference |

| RRR-α-tocopheryl acetate | 1.48 - 1.50 (vs. all-rac-α-TA) | [5] |

| 2-ambo-α-tocopheryl acetate | 1.32 - 1.36 (vs. RRR-α-TA) | [5] |

| all-rac-α-tocopheryl acetate | 1.00 (Reference) | [5] |

| d-α-tocopherol | 80% (vs. d,l-α-tocopheryl acetate) | [10] |

| d,l-α-tocopherol | 59% (vs. d,l-α-tocopheryl acetate) | [10] |

| d-α-tocopheryl acetate | 136% (vs. d,l-α-tocopheryl acetate) | [10] |

Table 1: Relative Biopotency of Alpha-Tocopherol Stereoisomers and Derivatives.

| Study Type | Stereoisomers Compared | Bioavailability Ratio (RRR : all-rac) | Species | Reference |

| Single Oral Dose | RRR-α-tocopherol vs. all-rac-α-tocopherol | Significantly greater AUC for RRR in plasma and red blood cells | Human | [11] |

| Deuterated Isotope Study | RRR-α-tocopheryl acetate vs. all-rac-α-tocopheryl acetate | ~2:1 in plasma | Human | [8] |

| Dietary Supplementation | RRR-α-tocopheryl acetate vs. all-rac-α-tocopheryl acetate | 1.36:1 (based on serum levels at equivalent IU doses) | Human | [3] |

| Dose-Response Study | RRR-α-tocopherol vs. all-rac-α-tocopherol | No significant difference in plasma levels at equivalent IU doses | Human | [12] |

| Urinary Metabolite Excretion | Deuterated RRR-α-TA vs. all-rac-α-TA | ~1:2.7 for α-CEHC excretion (RRR : all-rac) | Human | [9] |

Table 2: Comparative Bioavailability of RRR- and all-rac-Alpha-Tocopherol.

Experimental Protocols

Rat Fetal Resorption-Gestation Test

This bioassay is the classical method for determining the biological potency of vitamin E compounds.[9]

Methodology:

-

Animal Model: Female rats are depleted of vitamin E by feeding them a vitamin E-deficient diet.

-

Mating: The vitamin E-deficient female rats are mated with healthy male rats.

-

Supplementation: During gestation, the pregnant rats are administered graded doses of the test and reference forms of alpha-tocopherol.

-

Evaluation: At a specific point during gestation (e.g., day 18), the rats are euthanized, and the uteruses are examined.[2] The number of live fetuses, dead fetuses, and resorption sites are counted.[2]

-

Biopotency Calculation: The dose of each alpha-tocopherol form required to prevent fetal resorption in 50% of the rats (ED50) is determined. The relative biopotency is then calculated by comparing the ED50 of the test compound to the ED50 of the reference standard (all-rac-α-tocopheryl acetate).[5]

Red Blood Cell Hemolysis Assay

This in vitro assay assesses the antioxidant activity of alpha-tocopherol by measuring its ability to protect red blood cells from oxidative damage.[13]

Methodology:

-

Erythrocyte Preparation: Red blood cells are isolated from blood samples and washed.

-

Oxidative Stress Induction: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to a suspension of the red blood cells to induce oxidative stress and subsequent hemolysis.[13]

-

Antioxidant Treatment: The red blood cell suspension is incubated with different concentrations of the alpha-tocopherol stereoisomers being tested.

-

Hemolysis Measurement: The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.[14]

-

Activity Assessment: The concentration of each stereoisomer that inhibits hemolysis by 50% (IC50) is determined, providing a measure of its antioxidant activity.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This analytical technique is used to separate and quantify the individual stereoisomers of alpha-tocopherol in biological samples.[15][16]

Methodology:

-

Sample Preparation: Alpha-tocopherol is extracted from the biological matrix (e.g., plasma, tissue homogenate).

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral stationary phase column.[16] A mobile phase, typically a mixture of organic solvents, is used to elute the stereoisomers at different rates based on their differential interactions with the chiral stationary phase.

-

Detection: The separated stereoisomers are detected using a suitable detector, such as a UV or fluorescence detector.

-

Quantification: The concentration of each stereoisomer is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Molecular Interactions

The biological activity of alpha-tocopherol is not solely attributed to its antioxidant properties. It also modulates the expression of various genes and influences cellular signaling pathways.

Alpha-Tocopherol Transfer Protein (α-TTP) Gene Regulation

The expression of the gene encoding α-TTP (TTPA) is regulated by several factors, including nuclear receptors and cellular stress signals.

Figure 1: Simplified diagram of the transcriptional regulation of the alpha-tocopherol transfer protein (TTPA) gene.

This pathway illustrates that the nuclear receptors Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), in heterodimerization with Retinoid X Receptor (RXR), can bind to their respective response elements on the TTPA gene promoter to regulate its transcription.[6][17] Additionally, cellular signals like oxidative stress and cyclic AMP (cAMP) can activate the transcription factor CREB, which in turn promotes TTPA gene expression.[1]

Intracellular Transport of Alpha-Tocopherol by α-TTP

The α-TTP plays a central role in the selective distribution of alpha-tocopherol from the liver to other tissues.

Figure 2: Workflow of the selective transport of RRR-α-tocopherol mediated by α-TTP.

This workflow demonstrates the central role of the liver and α-TTP in discriminating between the different stereoisomers of alpha-tocopherol. After absorption, all stereoisomers are transported to the liver via chylomicrons.[7] Within the hepatocytes, α-TTP preferentially binds to RRR-α-tocopherol and facilitates its incorporation into nascent VLDLs.[7] These VLDLs are then secreted into the plasma, delivering RRR-α-tocopherol to peripheral tissues. The other stereoisomers are largely metabolized and excreted.[8]

Conclusion

The stereochemistry of alpha-tocopherol plays a critical role in its biological activity. The selective recognition and transport of RRR-α-tocopherol by the hepatic alpha-tocopherol transfer protein results in its higher biopotency compared to other stereoisomers present in synthetic all-rac-α-tocopherol. Understanding these differences is essential for researchers, scientists, and drug development professionals in accurately assessing vitamin E status and designing effective therapeutic strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of the key methodologies and molecular mechanisms governing the biological activity of alpha-tocopherol stereoisomers. Continued research in this area will further elucidate the nuanced roles of each stereoisomer in human health and disease.

References

- 1. Expression of the Alpha Tocopherol Transfer Protein gene is regulated by Oxidative Stress and Common Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aensiweb.com [aensiweb.com]

- 3. Relative bioavailabilities of natural and synthetic vitamin E formulations containing mixed tocopherols in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodiscrimination of the eight alpha-tocopherol stereoisomers results in preferential accumulation of the four 2R forms in tissues and plasma of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoisomers of alpha-tocopheryl acetate--characterization of the samples by physico-chemical methods and determination of biological activities in the rat resorption-gestation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver X receptor up-regulates α-tocopherol transfer protein expression and α-tocopherol status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bioavailability and potency of natural-source and all-racemic alpha-tocopherol in the human: a dispute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of vitamin E compounds and natural materials by the resorption-gestation test, and chemical determination of the vitamin E activity in foods and feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. A method for simultaneous determination of plasma and erythrocyte antioxidant status. Evaluation of the antioxidant activity of vitamin E in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. haemoscan.com [haemoscan.com]

- 15. Determination of alpha-tocopherol stereoisomers in biological specimens using chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LXR and PPAR as integrators of lipid homeostasis and immunity - PMC [pmc.ncbi.nlm.nih.gov]

DL-alpha-Tocopherol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a vital lipid-soluble antioxidant. Its fundamental properties are pivotal for its biological function and application in research.

| Property | Value | References |

| CAS Number | 10191-41-0 | |

| Molecular Weight | 430.71 g/mol | |

| Molecular Formula | C29H50O2 |

In-Depth Analysis of Biological Activity

This compound is renowned for its potent antioxidant capabilities, primarily protecting cell membranes from the deleterious effects of lipid peroxidation. Beyond this critical function, it exhibits significant non-antioxidant activities, including the modulation of key signaling pathways and gene expression, which are of profound interest in drug development and disease research.

Antioxidant Mechanism

The primary role of this compound is to act as a radical scavenger, effectively terminating chain reactions of lipid peroxidation in cellular membranes. This is achieved by donating a hydrogen atom from its chromanol ring to lipid peroxyl radicals, thus neutralizing them and preventing further propagation of oxidative damage.

Modulation of Cellular Signaling: Inhibition of Protein Kinase C

A significant non-antioxidant function of this compound is its ability to inhibit Protein Kinase C (PKC) activity. This inhibition is not a result of direct antioxidant action but rather a more specific interaction with the enzyme, which can lead to the dephosphorylation and subsequent deactivation of PKCα.[1][2] This modulation of PKC activity has downstream effects on cellular proliferation and differentiation, making it a key area of investigation in cancer research and inflammatory diseases.

Regulation of Gene Expression

This compound has been shown to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, inflammation, and lipid metabolism. This regulation can occur through interactions with transcription factors and modulation of their activity. For instance, α-tocopherol has been observed to down-regulate genes associated with inflammation and up-regulate genes involved in lipid metabolism.[3][4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the methodology to assess the in vitro antioxidant activity of this compound.

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay

This protocol details the procedure to evaluate the effect of this compound on the proliferation of a cancer cell line.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound, providing a reference for experimental design.

| Parameter | Cell Line/Model | Concentration/Dosage | Effect | References |

| IC50 (MTT Assay) | Caco-2 (Colon Cancer) | 50-200 µM (48h, 72h) | Significant decrease in cell viability | [5] |

| Antioxidant Activity (DPPH) | In vitro | Varies | Dose-dependent radical scavenging | |

| PKC Inhibition | Vascular Smooth Muscle Cells | Physiological concentrations | Inhibition of cell proliferation | [2] |

| Clinical Trial Dosage | Alzheimer's Disease Patients | 2,000 IU/day | Investigated for slowing disease progression | [3] |

| Clinical Trial Dosage | Atherosclerosis Prevention | 400 IU/day | Studied for reducing atherosclerosis progression | [3] |

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its complex biological activities and practical experimental applications. The information presented is intended to support researchers and professionals in the fields of drug development and biomedical science in their ongoing and future work with this multifaceted compound.

References

- 1. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Tocopherol-α on the Cell Viability in Caco-2 Cell Line [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Capacity of DL-alpha-Tocopherol using DPPH and FRAP Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant capacity of DL-alpha-Tocopherol using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Introduction to this compound and its Antioxidant Properties

This compound is a synthetic form of Vitamin E, a fat-soluble vitamin renowned for its antioxidant properties. It acts as a potent free radical scavenger, protecting cells from oxidative damage caused by reactive oxygen species (ROS). This protective mechanism is crucial in preventing various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant activity of this compound is primarily attributed to the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation in cellular membranes.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is a pale yellow-colored solution. The degree of discoloration indicates the scavenging potential of the antioxidant.

Quantitative Data Summary

| Parameter | Value | Reference Compound | Source |

| IC50 | 39.4 ± 0.2 µg/mL | - | Fereidounpour et al., 2022 |

| IC50 | ~40 µg/mL | Vitamin E | Kim et al., 2012 |

| Potency Comparison | Comparable to Butylated Hydroxytoluene (BHT) and Trolox | BHT, Trolox | Sheu et al., 1999[1] |

Experimental Protocol: DPPH Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

-

Assay Procedure:

-

Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound solution to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the positive control, use a known antioxidant like ascorbic acid at the same concentrations as the sample.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control = Absorbance of the DPPH solution without the sample.

-

A_sample = Absorbance of the DPPH solution with the sample.

-

-